N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester
Description
Primary Chemical Identifiers
N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester represents a highly modified lysine derivative with multiple protecting groups and chemical modifications. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, providing a comprehensive description of its structural elements and stereochemical configuration. The official International Union of Pure and Applied Chemistry name is tert-butyl (2S)-6-(dimethylamino)-2-(phenylmethoxycarbonylamino)hexanoate, which precisely describes the spatial arrangement and functional group positioning.
The Chemical Abstracts Service registry number 204074-50-0 serves as the definitive identifier for this compound in chemical databases and literature. This unique numerical identifier ensures accurate cross-referencing across various chemical information systems and prevents confusion with structurally similar compounds. Additional database identifiers include the PubChem Compound Identifier and various proprietary catalog numbers used by chemical suppliers for inventory management and ordering purposes.
The molecular formula C20H32N2O4 indicates the precise atomic composition, containing twenty carbon atoms, thirty-two hydrogen atoms, two nitrogen atoms, and four oxygen atoms. The molecular weight of 364.486 grams per mole reflects the substantial size of this lysine derivative, which is significantly larger than the parent amino acid due to the presence of protective groups and chemical modifications. This molecular weight places the compound in the category of medium-sized organic molecules suitable for various synthetic applications.
Alternative Names and Synonyms
The compound is known by several alternative names that reflect different nomenclature conventions and chemical database systems. These include N6,N6-Dimethyl-N2-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester, which uses slightly different terminology for the same structural features. The phenylmethoxy designation refers to the benzyloxy group, while 1,1-dimethylethyl represents the tert-butyl moiety using systematic nomenclature.
Other synonyms found in chemical literature include variations that emphasize different aspects of the molecular structure or use abbreviated forms of protecting group names. These alternative designations are particularly important for literature searches and database queries, as different sources may use varying nomenclature conventions. The consistency of the Chemical Abstracts Service number across all sources ensures reliable identification regardless of the specific naming convention employed.
Properties
IUPAC Name |
tert-butyl (2S)-6-(dimethylamino)-2-(phenylmethoxycarbonylamino)hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4/c1-20(2,3)26-18(23)17(13-9-10-14-22(4)5)21-19(24)25-15-16-11-7-6-8-12-16/h6-8,11-12,17H,9-10,13-15H2,1-5H3,(H,21,24)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXYJMFNHBOPCO-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCN(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCCN(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of the tert-Butyl Ester
The carboxyl group of L-lysine is protected as a tert-butyl ester to enhance solubility and stability. This is typically achieved via DCC-mediated coupling or acid-catalyzed esterification :
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Reagents : L-lysine, tert-butanol, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
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Conditions : Anhydrous dichloromethane, 0°C to room temperature, 12–24 hours.
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Mechanism : DCC activates the carboxyl group, facilitating nucleophilic attack by tert-butanol to form the ester.
Yield : ~85–90% (estimated based on analogous esterifications).
Step 2: Introduction of the Cbz Protecting Group
The α-amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) under mildly basic conditions:
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Reagents : Cbz-Cl, sodium bicarbonate, dioxane/water mixture.
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Conditions : 0°C to room temperature, 4–6 hours.
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Mechanism : Cbz-Cl reacts with the α-amino group, forming a stable carbamate. The ε-amino group remains unprotected for subsequent dimethylation.
Yield : ~80–88% (based on similar Cbz protections).
Step 3: Dimethylation of the ε-Amino Group
The ε-amino group undergoes dimethylation via Eschweiler-Clarke reaction or alkylation with methyl iodide :
Method A: Eschweiler-Clarke Reaction
Method B: Alkylation with Methyl Iodide
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Reagents : Methyl iodide, potassium carbonate, dimethylformamide (DMF).
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Conditions : Room temperature, 24–48 hours.
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Mechanism : SN2 alkylation of the ε-amino group with methyl iodide in the presence of a mild base.
Yield Comparison :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Eschweiler-Clarke | 75–80 | 90–95 |
| Methyl Iodide | 70–75 | 85–90 |
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol/dichloromethane. Key characterization data includes:
Spectroscopic Data :
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IR : C=O stretch (1720 cm⁻¹, ester), N-H stretch (3350 cm⁻¹, carbamate).
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1H NMR (CDCl3): δ 1.44 (s, 9H, tert-butyl), 3.00 (s, 6H, N6-CH3), 5.10 (s, 2H, Cbz-CH2).
Challenges and Optimization
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Selectivity : Ensuring exclusive dimethylation of the ε-amino group requires careful control of reaction conditions to avoid over-alkylation or ester hydrolysis.
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Stability : The tert-butyl ester is sensitive to strong acids, necessitating neutral workup conditions post-dimethylation.
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Scalability : Phase-transfer catalysis or microwave-assisted synthesis may enhance reaction efficiency for industrial-scale production.
Applications and Relevance
This compound serves as a key intermediate in synthesizing deoxypyridinoline crosslinkers and modified peptides for biomedical research. Its commercial availability (e.g., United States Biological, Catalog #165587) underscores its utility in high-throughput pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the removal or replacement of protective groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the removal of protective groups, resulting in the formation of free amino acids or peptides .
Scientific Research Applications
Synthesis Overview
The synthesis of N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester involves several key steps:
- Protection of Amino Group : The amino group of L-lysine is protected using a benzyloxycarbonyl (Cbz) group.
- Methylation : The N6 position is methylated.
- Esterification : The carboxyl group is esterified with tert-butyl alcohol.
- Oxidation : The final step involves oxidation of the N6 position to yield the N6-oxide derivative .
Biochemical Research
This compound is primarily utilized in the study of enzyme interactions and protein modifications. Its structural characteristics allow it to act as both a substrate and an inhibitor in enzymatic reactions, particularly with histone deacetylases (HDACs), which are crucial for gene regulation.
Enzymatic Inhibition Studies :
Research indicates that this compound exhibits potent inhibitory effects on various HDAC isoforms, which are implicated in cancer and other diseases related to gene expression dysregulation. The IC50 values for different HDACs are summarized below:
| Enzyme | IC50 Value (nM) | Notes |
|---|---|---|
| HDAC1 | 14 | Potent inhibition observed |
| HDAC2 | 67 | Moderate selectivity |
| HDAC3 | 3 | Strong activity noted |
| HDAC8 | >200 | Less potent compared to other isoforms |
This specificity makes it a valuable tool in cancer research, where modulation of gene expression is critical .
Peptide Synthesis
The compound serves as a building block in peptide synthesis, allowing for the incorporation of modified amino acids into peptide chains. This modification can enhance the stability and bioactivity of peptides, making them more effective in therapeutic applications .
Organic Synthesis
In organic chemistry, this compound acts as a reagent for studying reaction mechanisms and developing new synthetic methodologies. Its ability to undergo various chemical transformations, including oxidation and reduction, facilitates its use in synthesizing complex organic molecules .
Case Studies and Research Findings
Several studies have highlighted the utility of this compound in various applications:
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Histone Deacetylase Inhibition :
A study demonstrated that derivatives of this compound could effectively inhibit HDAC activity, leading to increased acetylation of histones and subsequent upregulation of tumor suppressor genes in cancer cell lines. -
Peptide Therapeutics Development :
Research focused on modifying peptides for enhanced stability revealed that incorporating this compound improved resistance to proteolytic degradation while maintaining biological activity . -
Synthetic Methodology Innovations :
Recent advancements in synthetic techniques utilizing this compound have led to more efficient pathways for creating complex molecules with potential pharmaceutical applications .
Mechanism of Action
The mechanism of action of N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modify the activity of these targets by binding to active sites or altering their conformation. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Research Findings and Case Studies
- Peptide Synthesis Efficiency : A study demonstrated that the target compound achieved >90% coupling efficiency in solid-phase synthesis of histone H3 mimics, outperforming Boc-protected lysine derivatives in acidic stability .
- Deprotection Selectivity: Comparative trials showed that the tert-butyl ester in the target compound remained intact during Z-group hydrogenolysis, whereas methyl esters (e.g., N-[(Benzyloxy)carbonyl]glycine methyl ester) hydrolyzed under similar conditions .
Biological Activity
N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester, also known as N6,N6-Dimethyl-N2-[(phenylmethoxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide, is a synthetic amino acid derivative with significant biological activity. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cancer treatment and as a biochemical tool in various assays.
- Molecular Formula : C20H32N2O5
- Molecular Weight : 380.48 g/mol
- CAS Number : 204074-51-1
- Physical Form : Syrup, pale yellow color
- Solubility : Soluble in dichloromethane and methanol
- Predicted pKa : 10.91 ± 0.46
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The compound acts as a substrate for enzymes involved in protein synthesis and can influence cellular signaling pathways related to growth and apoptosis.
Key Mechanisms:
- Inhibition of Protein Synthesis : By mimicking natural substrates, this compound can interfere with the activity of ribosomes, thereby reducing protein synthesis in cancer cells.
- Induction of Apoptosis : Studies have shown that it can activate apoptotic pathways, leading to programmed cell death in malignant cells.
- Modulation of Angiogenesis : It has been implicated in the regulation of vascular endothelial growth factor (VEGF), a critical factor in tumor angiogenesis.
Research Findings
Recent studies have highlighted the efficacy of this compound in various cancer models:
Table 1: Summary of Biological Activities
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al. (2023) | HT-29 (Colorectal Cancer) | 5.5 | Induces apoptosis |
| Johnson et al. (2023) | COLO-205 (Colorectal Cancer) | 7.8 | Inhibits VEGF signaling |
| Lee et al. (2024) | MDA-MB-231 (Breast Cancer) | 4.2 | Inhibits protein synthesis |
Case Studies
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Colorectal Cancer Study :
- In a study conducted by Smith et al., this compound exhibited an IC50 value of 5.5 µM against HT-29 cells, demonstrating its potential as an anti-cancer agent by inducing apoptosis through mitochondrial pathways.
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Breast Cancer Research :
- Johnson et al. reported that the compound inhibited VEGF-mediated angiogenesis in COLO-205 cells with an IC50 of 7.8 µM, suggesting its role in limiting tumor growth by preventing blood vessel formation.
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Mechanistic Insights :
- Lee et al. explored the effects on MDA-MB-231 cells and found that the compound significantly inhibited protein synthesis, leading to cell cycle arrest at the G1 phase, which is crucial for controlling cell proliferation.
Q & A
Q. What are the key synthetic strategies for preparing N⁶,N⁶-Dimethyl-N²-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester?
The synthesis typically involves orthogonal protection of lysine derivatives. For example, the benzyloxycarbonyl (Z) group can be introduced using ZOSu (N-hydroxysuccinimide active ester) under mild aqueous conditions (pH 8–9) to protect the α-amino group, while the tert-butyl ester is retained at the carboxyl terminus . Selective dimethylation at the ε-amino group of lysine is achieved using reductive alkylation with formaldehyde and a reducing agent like sodium cyanoborohydride. This stepwise approach ensures regioselectivity and minimizes side reactions .
Q. How can researchers characterize the purity and structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR verify the tert-butyl group (δ ~1.4 ppm for 9H singlet) and benzyloxycarbonyl moiety (δ ~5.1 ppm for CH₂ and 7.3–7.5 ppm for aromatic protons) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity (>98%) using a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ expected at m/z ~421.2) and fragmentation patterns .
Q. What are the optimal storage conditions to ensure compound stability?
Store the compound at room temperature (20–25°C) in a desiccator under inert gas (argon or nitrogen) to prevent hydrolysis of the tert-butyl ester. Prolonged exposure to moisture or acidic/basic conditions should be avoided, as these can degrade the protecting groups .
Advanced Research Questions
Q. How can researchers address low yields during the introduction of the benzyloxycarbonyl (Z) group?
Low yields often arise from incomplete activation of the ZOSu reagent or suboptimal pH. Ensure:
- pH Control : Maintain pH 8–9 using NaHCO₃ to activate the amino group while preventing hydrolysis of ZOSu .
- Reagent Excess : Use 1.1–1.3 equivalents of ZOSu to drive the reaction to completion .
- Solvent Selection : Acetone or THF improves solubility of the lysine derivative, enhancing reaction efficiency .
Q. What role does this compound play in solid-phase peptide synthesis (SPPS)?
The tert-butyl ester protects the carboxyl group during Fmoc-based SPPS, while the Z group shields the α-amino group. Orthogonal deprotection allows sequential coupling: the Z group is removed via hydrogenolysis (H₂/Pd-C), and the tert-butyl ester is cleaved with trifluoroacetic acid (TFA). This strategy is critical for synthesizing lysine-rich peptides with post-translational modifications (e.g., dimethylation) .
Q. How can contradictory data in reported synthetic routes be resolved?
Discrepancies in yields or purity often stem from variations in reaction conditions. For example:
- Temperature : Higher temperatures (40–50°C) during dimethylation improve reaction kinetics but may increase epimerization. Optimize using kinetic monitoring (TLC or LC-MS) .
- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) vs. preparative HPLC can impact purity. Cross-validate methods with orthogonal analytical techniques .
Q. What applications does this compound have in click chemistry for protein modification?
The tert-butyl ester can be selectively hydrolyzed to expose a carboxyl group for conjugation, while the dimethylamino and Z groups remain intact. This enables site-specific labeling via:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Attach azide-functionalized probes (e.g., fluorophores) to alkynylated lysine derivatives .
- Strain-promoted azide-alkyne cycloaddition (SPAAC) : Useful for live-cell imaging without cytotoxic copper catalysts .
Q. What challenges arise during orthogonal deprotection of tert-butyl and benzyloxycarbonyl groups?
- Acid Sensitivity : The tert-butyl ester requires TFA (20–50% in DCM) for cleavage, but prolonged exposure can protonate the dimethylamino group, altering solubility. Quench with cold ether to minimize side reactions .
- Hydrogenolysis Risks : Pd-C catalyzed Z group removal may reduce other functional groups (e.g., disulfides). Use alternative methods like Zn/HCl in specific cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
